2-(chloromethyl)-4-fluoropyrimidine
CAS No.:
Cat. No.: VC13765588
Molecular Formula: C5H4ClFN2
Molecular Weight: 146.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H4ClFN2 |
---|---|
Molecular Weight | 146.55 g/mol |
IUPAC Name | 2-(chloromethyl)-4-fluoropyrimidine |
Standard InChI | InChI=1S/C5H4ClFN2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 |
Standard InChI Key | RGSPTSXXNMWTLT-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1F)CCl |
Canonical SMILES | C1=CN=C(N=C1F)CCl |
Introduction
Property | Value/Description | Source Analogy |
---|---|---|
Molecular formula | Derived from analogs | |
Boiling point | Estimated 180–220°C | Similar to |
Solubility | Low in water; soluble in DMSO, DMF | Inferred from |
Applications in Pharmaceutical Research
The compound’s dual functional groups make it a versatile intermediate:
Anticancer Agent Development
Fluoropyrimidines like 5-fluorouracil derivatives inhibit thymidylate synthase, a critical enzyme in DNA synthesis. While the 4-fluoro isomer’s bioactivity remains understudied, its structural similarity suggests potential in modulating enzyme interactions.
Nucleoside Analog Synthesis
The chloromethyl group enables cross-coupling reactions to form prodrugs or modified nucleosides. For example, reactions with amines or thiols could yield analogs targeting viral polymerases .
Biological Activity and Mechanism
Positional isomerism significantly impacts biological activity:
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Fluorine at position 4: Alters electronic distribution compared to the 5-fluoro isomer, potentially affecting binding to enzymes like dihydrofolate reductase.
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Chloromethyl reactivity: Facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins.
Comparison with Structural Analogs
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